CB1 Receptor Radioligand Binding Affinity of N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide Compared to WIN 55,212-2
In a radioligand displacement assay using [³H]-CP-55,940 as the competing ligand at rat cannabinoid receptors, N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide displayed an IC₅₀ of 334 nM [1]. Under a comparable experimental paradigm (radioligand displacement against [³H]-labeled cannabinoid probe at human recombinant CB1), the structurally distinct aminoalkylindole WIN 55,212-2 yielded a substantially higher affinity, with a reported Ki of 62.3 nM [2]. This represents a 5.4-fold weaker CB1 binding affinity for the target compound relative to WIN 55,212-2, quantitatively defining the expected target engagement window for experimental design.
| Evidence Dimension | CB1 receptor binding affinity (competitive radioligand displacement) |
|---|---|
| Target Compound Data | IC₅₀ = 334 nM (rat cannabinoid receptor 1/2, [³H]-CP-55,940 displacement) |
| Comparator Or Baseline | WIN 55,212-2: Ki = 62.3 nM (human recombinant CB1) |
| Quantified Difference | Target compound displays ~5.4-fold lower CB1 binding affinity than WIN 55,212-2 |
| Conditions | In vitro radioligand binding: rat CB1/2 membranes for target compound; human recombinant CB1 for WIN 55,212-2. Both methodologies employ [³H]-cannabinoid radioligand displacement |
Why This Matters
This quantitative difference informs researchers that the target compound occupies a distinct position within the potency spectrum of synthetic cannabinoids and should be selected when a moderate-to-weak CB1 binding profile (IC₅₀ ~300–400 nM) is required, rather than a nanomolar-potency agonist.
- [1] BindingDB. Entry BDBM50229031 (CHEMBL112253). Affinity Data: IC50 = 334 nM against THC cannabinoid receptor site using [³H]-CP-55940 as radioligand (Rat cannabinoid receptor 1/2). Virginia Commonwealth University, curated by ChEMBL. 2019. View Source
- [2] Taiclone. WIN 55,212-2 (Mesylate): Ki = 62.3 nM for human recombinant CB1 receptor, Ki = 3.3 nM for human recombinant CB2 receptor. View Source
